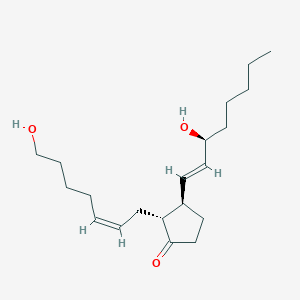
4,4'-Dimethylbiphenyl
Übersicht
Beschreibung
4,4’-Dimethylbiphenyl is a chemical compound with the formula C14H14. It is also known by other names such as 1,1’-Biphenyl, 4,4’-dimethyl-, p,p’-Bitolyl, Bi-p-tolyl, Di-p-tolyl, 4,4’-Bitolyl, 4,4’-Dimethyl-1,1’-biphenyl, 4,4’-Dimethyldiphenyl, 4,4’-Ditolyl, 1-Methyl-4- (4’-methylphenyl)benzene, p,p’-Bitoluene, p,p’-Ditolyl, Biphenyl, 4,4’-dimethyl-, NSC 90464, 1-Methyl-4- (4-methylphenyl)benzene, Diphenyl, 4,4’-dimethyl .
Synthesis Analysis
The synthesis of 4,4’-Dimethylbiphenyl can be achieved through the methylation of 4-methylbiphenyl with methanol using zeolites HY, HM, and HZSM-5 as catalysts under fixed-bed down-flow conditions . Another method involves the use of aryl halide, K2CO3, and Fe2O3FLGPd 0 nanocatalyst .Molecular Structure Analysis
The molecular structure of 4,4’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The temperature effect on 4-MBP conversion, product selectivity, and 4,4’-DMBP composition in DMBP isomers using 0.2 g/cm3 supercritical methanol has been studied . Another study compared the economic and environmental performance of two conceptual designs for the production of 4,4’-DMBP .Physical And Chemical Properties Analysis
4,4’-Dimethylbiphenyl has a molecular weight of 182.2610. It is a white to light yellow crystalline powder with a melting point of 118-120 °C and a boiling point of 295 °C. It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Monomer for Polymer Synthesis
4,4’-Dimethylbiphenyl is utilized in the preparation of biphenyl-4,4’-dicarboxylic acid , which acts as a monomer in the synthesis of linear long-chain polymers through polycondensation reactions .
Production of Polymer Precursors
It serves as a platform chemical for the production of polymer precursors. These precursors are essential in creating various polymers with specific properties for different industrial applications .
Plasticizer Precursor
This compound is used to synthesize precursors for plasticizers. Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, such as PVC .
Metal–Organic Frameworks (MOFs)
4,4’-Dimethylbiphenyl can be used in the creation of MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Selective Photoxygenation Reactions
It is involved in selective photoxygenation reactions to prepare compounds like 4-(4’-methylphenyl)benzaldehyde, which have their own set of applications in various chemical synthesis processes .
Substitute for Bisphenol A
The diol form of 4,4’-Dimethylbiphenyl, known as 4,4′-Biphenyldimethanol , could act as a substitute for bisphenol A, which is a comonomer in the production of polycarbonates .
Wirkmechanismus
Action Environment:
Environmental factors, such as temperature, pH, and exposure duration, can affect 4,4’-Dimethylbiphenyl’s stability, efficacy, and toxicity. For instance, higher temperatures might accelerate degradation.
Keep in mind that more research is needed to fully understand the compound’s mechanism of action. Environmental context and specific cellular targets play crucial roles in determining its effects. 🌱🔬 .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDESRVPFKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210195 | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethylbiphenyl | |
CAS RN |
613-33-2 | |
| Record name | Di-p-tolyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIMETHYLBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J314QOJ2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

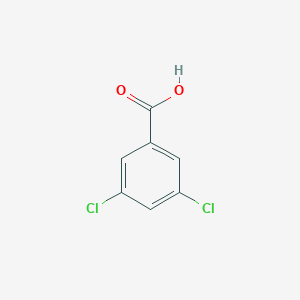
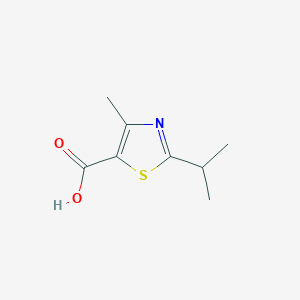



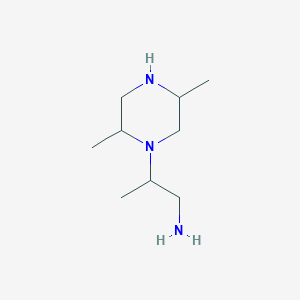
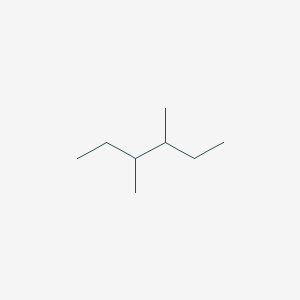

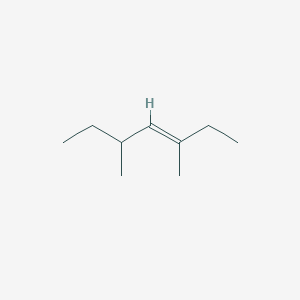
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)


